(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine
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Overview
Description
(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine is a compound that features a cyclopropylmethyl group attached to an imidazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of cyclopropylmethylamine with an imidazole derivative. One common method is the alkylation of 1H-imidazole-2-carbaldehyde with cyclopropylmethylamine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopropyl-1H-imidazol-2-yl)methylamine: Similar structure but with a different substitution pattern.
(Cyclopropylmethyl)(1H-imidazol-4-ylmethyl)amine: Variation in the position of the imidazole ring attachment.
(Cyclopropylmethyl)(1H-imidazol-5-ylmethyl)amine: Another positional isomer with different chemical properties.
Uniqueness
(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C8H13N3/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2,(H,10,11) |
InChI Key |
OUZVSCDQTBDIES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=NC=CN2 |
Origin of Product |
United States |
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